Etoposide-d3

LC-MS/MS Bioanalysis Pharmacokinetics

Etoposide-d3 is a deuterium-labeled internal standard engineered for validated LC-MS/MS bioanalysis of etoposide. The +3 Da mass shift at the methoxy position enables unambiguous discrimination from unlabeled etoposide while guaranteeing chromatographic co-elution—correcting for ion suppression and matrix effects in plasma (LLOQ 0.5 ng/mL) and tissue (LLOQ 1 ng/g) matrices. Supplied with batch-specific Certificates of Analysis documenting ≥98% chemical purity and ≥99% isotopic purity, this compound meets FDA/EMA guidance for GLP-compliant bioanalytical studies. Essential for preclinical pharmacokinetics, therapeutic drug monitoring, and drug-drug interaction investigations without radioactive labeling.

Molecular Formula C29H32O13
Molecular Weight 591.6 g/mol
Cat. No. B10797138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide-d3
Molecular FormulaC29H32O13
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
InChIInChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2D3
InChIKeyVJJPUSNTGOMMGY-RXDYMNELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoposide-d3 Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis: Technical Specifications and Procurement Considerations


Etoposide-d3 (VP-16-d3; C29H29D3O13; MW 591.58) is a deuterium-labeled analog of the antineoplastic agent etoposide, a semi-synthetic podophyllotoxin derivative that inhibits topoisomerase II (IC50 = 60.3 μM) . The compound incorporates three deuterium atoms at the methoxy position of the phenolic ring and is manufactured to isotopic purity specifications of ≥99% deuterated forms (d1–d3) [1]. Etoposide-d3 is engineered as a stable isotope-labeled internal standard for the quantitative analysis of unlabeled etoposide by LC-MS/MS or GC-MS .

Why Etoposide-d3 Cannot Be Substituted with Unlabeled Etoposide or Non-Isotopic Internal Standards in Regulated Bioanalysis


Generic substitution of etoposide-d3 with unlabeled etoposide or structurally related non-isotopic compounds (e.g., teniposide) for use as an internal standard in LC-MS/MS quantitation fundamentally fails due to differential ionization behavior and chromatographic separation requirements. Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte—co-eluting and experiencing equivalent matrix effects—thereby normalizing signal variability from sample preparation, ion suppression, and instrument drift [1]. Non-isotopic structural analogs cannot guarantee co-elution or matched extraction recovery across diverse biological matrices [2]. The deuterium labeling at the methoxy position (OCD3) provides a mass shift of +3 Da relative to unlabeled etoposide, enabling unambiguous mass spectrometric discrimination while preserving chromatographic co-elution—a property that defines the compound's essential role in validated bioanalytical methods .

Quantitative Performance Evidence for Etoposide-d3 as an LC-MS/MS Internal Standard: Validated Method Data and Comparator Analysis


Etoposide-d3 Enabled LLOQ of 0.5 ng/mL in Plasma and 1 ng/g in Multiple Mouse Tissues in a Validated LC-MS/MS Method

In a validated LC-MS/MS method for simultaneous determination of etoposide and paclitaxel in mouse plasma and tissues, etoposide-d3 was employed as the stable isotope internal standard. The method achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for etoposide in plasma and 1 ng/g tissue across all tissue types examined (liver, kidney, lung, heart, spleen, brain) [1]. The calibration curves demonstrated coefficients of correlation (R²) > 0.99 for all matrices, with satisfactory intra-day and inter-day accuracy and precision [1]. Chromatographic separation was performed on an Ultimate XB-C18 column (100 × 2.1 mm, 3 μm) at 40°C with a total run time of 4 minutes under gradient elution; ionization was conducted using electrospray ionization in positive mode [1].

LC-MS/MS Bioanalysis Pharmacokinetics Method Validation Anticancer Drug Quantitation

Etoposide-d3 Demonstrates Chromatographic Co-elution with Unlabeled Etoposide in Clinical Method Validation with R² = 0.9999

In a validated clinical LC-MS/MS method for etoposide quantification in human biological samples, etoposide-d3 was used as the internal standard. The method validation demonstrated that blank sample chromatograms showed no interfering peaks at the retention times corresponding to either etoposide or etoposide-d3, confirming adequate selectivity [1]. The calibration curve exhibited a linear range of 3–10,000 ng/mL with a regression equation of y = 0.000879x + 0.000565 and a correlation coefficient of 0.9999 [1]. Accuracy at the LLOQ was 99.9%, with accuracy across other concentrations ranging from 98.6% to 101.8% [1]. Intra-day reproducibility testing at three QC concentrations (30, 300, and 3000 ng/mL) yielded accuracy of 96.0–100.4% and precision (RSD) of 1.3–7.9% [1].

Chromatographic Co-elution Method Validation Selectivity Linearity Clinical Bioanalysis

Deuterium Labeling (OCD3) of Etoposide-d3 Provides +3 Da Mass Shift Enabling Unambiguous MS Discrimination While Preserving Analyte Co-elution

Etoposide-d3 incorporates three deuterium atoms at the methoxy position of the phenolic ring, as confirmed by SMILES and InChI structural data showing OCD3 substitution . This deuteration pattern yields a molecular weight of 591.58 Da compared to unlabeled etoposide (MW 588.56 Da), providing a +3 Da mass shift . Critically, the deuterium substitution is positioned on a non-exchangeable site (methoxy group), preventing deuterium-hydrogen back-exchange under typical bioanalytical conditions . In contrast, alternative deuterated etoposide analogs with labeling at different positions (e.g., etoposide-d5 or etoposide-13C,d3) may exhibit different chromatographic retention behavior due to the position-dependent nature of deuterium isotope effects in reversed-phase HPLC [1]. The +3 Da mass shift ensures unambiguous discrimination from the analyte's [M+H]⁺ ion cluster while remaining sufficiently close to preserve ionization efficiency matching.

Isotopic Labeling Mass Spectrometry Stable Isotope Internal Standard Deuterium Isotope Effect LC-MS Quantitation

Etoposide-d3 Outperforms Teniposide as Internal Standard: Isotopic Co-elution vs. Structural Analog Limitations in LC-MS/MS

Comparative analysis of internal standard strategies reveals that etoposide-d3 (stable isotope-labeled analog) provides superior quantitative accuracy relative to teniposide (structural analog) when used as an internal standard for etoposide LC-MS/MS quantitation. In HPLC methods using teniposide as internal standard with UV detection at 240 nm, the detection limit for etoposide was 0.05 μg/mL (50 ng/mL) [1], which is 100-fold higher than the 0.5 ng/mL LLOQ achieved with etoposide-d3 in LC-MS/MS [2]. More critically, teniposide—a structurally distinct podophyllotoxin derivative—exhibits different chromatographic retention and ionization behavior from etoposide, rendering it incapable of correcting for matrix-dependent ion suppression/enhancement effects in electrospray ionization LC-MS/MS [3]. In contrast, etoposide-d3 co-elutes with the analyte and experiences identical matrix effects, ion source conditions, and extraction recovery, enabling true isotope dilution mass spectrometry with superior accuracy and precision.

Internal Standard Selection Isotope Dilution Mass Spectrometry Structural Analog Matrix Effect Correction Bioanalytical Method Development

Deuterium Labeling of Etoposide-d3 Enables Metabolic Tracing and Pharmacokinetic Differentiation from Unlabeled Drug in Dual-Isotope Studies

Etoposide-d3 can function as a stable isotope tracer in pharmacokinetic and drug metabolism studies, enabling simultaneous tracking of exogenously administered labeled compound and endogenously produced or administered unlabeled etoposide . This dual-isotope approach is not feasible with unlabeled etoposide alone, nor with non-isotopic structural analogs which cannot mimic the identical metabolic fate of the parent drug. The three-deuterium label (OCD3) provides a +3 Da mass tag that is preserved through metabolic transformations not involving the methoxy group, allowing MS/MS-based differentiation of labeled and unlabeled molecular species in the same biological sample . Etoposide-13C,d3 (containing both 13C and deuterium) is also commercially available for applications requiring higher mass shift , but etoposide-d3 provides sufficient +3 Da separation for most routine metabolic tracing applications while offering cost advantages over dual-isotope alternatives.

Metabolic Tracing Pharmacokinetics Deuterium Label Stable Isotope Tracer Drug Metabolism

Etoposide-d3 Purity Specifications: 98% Chemical Purity and 99% Isotopic Purity with Batch-Specific Certificate of Analysis

Commercial etoposide-d3 is supplied with documented purity specifications that are critical for accurate quantitation: chemical purity of 98% as determined by TLC and isotopic purity of 99% as determined by mass spectrometry [1]. The product is characterized by ¹H-NMR and mass spectrometry, with batch-specific Certificates of Analysis (COA) available documenting compliance with these specifications [1]. The compound is manufactured to ≥99% deuterated forms (d1–d3) . Storage conditions are specified at -20°C under inert atmosphere for long-term stability, with solubility documented in acetonitrile, chloroform, and methanol . Unlike research-grade unlabeled etoposide, which may vary in purity and is not certified for use as an analytical standard, etoposide-d3 is specifically manufactured, characterized, and documented for use as a quantitative internal standard in regulated bioanalysis.

Purity Specification Certificate of Analysis Isotopic Purity Quality Control Regulatory Compliance

Primary Research and Industrial Applications for Etoposide-d3 Based on Validated Performance Evidence


LC-MS/MS Quantitation of Etoposide in Preclinical Pharmacokinetic and Tissue Distribution Studies

Etoposide-d3 is optimized as the internal standard for validated LC-MS/MS methods quantifying etoposide in plasma (LLOQ 0.5 ng/mL) and multiple tissue types (LLOQ 1 ng/g) [1]. The method has been successfully applied to measure plasma and tissue drug concentrations in mice treated with etoposide-loaded self-microemulsifying drug delivery systems, demonstrating utility in formulation development and preclinical pharmacokinetic investigations [1].

Clinical Therapeutic Drug Monitoring and Pharmacokinetic Studies of Etoposide in Human Subjects

Etoposide-d3 supports clinical bioanalysis with validated method performance across a 3–10,000 ng/mL linear range (R² = 0.9999) in human biological matrices [2]. Intra-day accuracy (96.0–100.4%) and precision (1.3–7.9% RSD) meet regulatory requirements for clinical pharmacokinetic studies and therapeutic drug monitoring of etoposide in oncology patients [2].

Regulated Bioanalysis Requiring GLP-Compliant Isotope Dilution Mass Spectrometry

Etoposide-d3 provides the documented chemical purity (98%), isotopic purity (99%), and batch-specific Certificates of Analysis required for GLP-compliant bioanalytical studies [3]. The compound's co-elution with unlabeled etoposide enables correction for matrix effects and ion suppression, meeting FDA and EMA guidance for validated bioanalytical methods using stable isotope-labeled internal standards [4].

Dual-Isotope Metabolic Tracing and Pharmacokinetic Differentiation Studies

Etoposide-d3 functions as a stable isotope tracer for tracking exogenously administered drug independently of background or endogenously produced etoposide . The +3 Da mass tag enables MS/MS-based discrimination of labeled and unlabeled species in the same biological sample, supporting pharmacokinetic investigations of drug disposition, metabolic fate, and potential drug-drug interaction studies without radioactive labeling .

Technical Documentation Hub

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